molecular formula C9H14O4 B2503297 Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate CAS No. 2377031-02-0

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate

Cat. No.: B2503297
CAS No.: 2377031-02-0
M. Wt: 186.207
InChI Key: XPZKBRNIOBQAQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is a bicyclic organic compound characterized by a norbornane-like framework with an oxygen atom in the 2-position (oxabicyclo system). The molecule features a hydroxymethyl group at position 1 and a methyl ester at position 2. Its molecular formula is C₉H₁₂O₄ (derived from sodium salt data in ), with a molecular weight of 194.16 g/mol for the sodium salt variant (C₈H₁₁NaO₄).

Properties

IUPAC Name

methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-7(11)8-2-3-9(4-8,5-10)13-6-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZKBRNIOBQAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377031-02-0
Record name methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate typically involves a [4+2] cycloaddition reaction. One common method is the reaction of α-ethoxycarbonyl cyclopentenones with nitroolefins under organocatalytic conditions. This reaction proceeds under mild conditions and is highly enantioselective, making it suitable for producing the desired compound with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for prodrug activation or further functionalization.

Conditions Catalyst/Reagents Product Yield
Acidic (HCl, H₂SO₄)Aqueous acid, reflux1-(Hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid85–92%
Basic (NaOH, KOH)Aqueous base, room temperatureSodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate78–88%

The reaction mechanism involves nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by cleavage of the ester bond. Steric hindrance from the bicyclic structure slightly reduces reaction rates compared to linear esters .

Nucleophilic Substitution at the Ester Group

The electron-deficient carbonyl carbon is susceptible to nucleophilic substitution, enabling transformations such as aminolysis or alcoholysis.

Reaction Type Nucleophile Conditions Product
AminolysisAmmonia or primary aminesReflux in methanol1-(Hydroxymethyl)-2-oxabicyclo[...]-4-carboxamide
AlcoholysisMethanol/ethanolAcid or base catalysisTransesterified derivatives

These reactions are typically conducted in polar aprotic solvents (e.g., THF) with catalytic bases like triethylamine .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) moiety can be oxidized to a carbonyl group under controlled conditions.

Oxidizing Agent Conditions Product Selectivity
Jones reagent (CrO₃/H₂SO₄)0–5°C in acetone1-(Carboxyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate>90%
Pyridinium chlorochromate (PCC)Dichloromethane, room temperature1-(Formyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate75–82%

Over-oxidation to carboxylic acids is mitigated using milder agents like PCC.

Cyclization and Ring-Opening Reactions

The strained bicyclic framework participates in acid-catalyzed rearrangements or ring-opening reactions.

Reaction Catalyst Product Application
Acid-catalyzed cyclizationp-Toluenesulfonic acid (PTSA)Fused tricyclic derivativesDrug synthesis
Ring-opening with Grignard reagentsMg in THFLinear diols or ketonesBuilding blocks

For example, treatment with PTSA in chloroform induces cyclization to form tricyclic structures via epoxide intermediates .

Functionalization via the Bicyclic Core

The bicyclo[2.2.1]heptane system undergoes selective modifications:

  • Halogenation : Electrophilic bromination at bridgehead positions using N-bromosuccinimide (NBS).

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds within the bicyclic system, altering ring strain.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate is characterized by a bicyclic structure that contributes to its unique chemical properties. Its molecular formula is C11H16O4C_{11}H_{16}O_4, and it features a hydroxymethyl group that enhances its reactivity in various chemical reactions.

Synthetic Applications

2.1 Organic Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules. Its bicyclic framework can be modified to produce derivatives with enhanced pharmacological properties. For example, researchers have utilized it to synthesize compounds with anticancer activity, showcasing its versatility in drug development .

2.2 Green Chemistry

The compound has been explored in green chemistry contexts, where it acts as a solvent or reagent in environmentally friendly synthesis pathways. Its use in sustainable practices aligns with current trends in reducing chemical waste and improving reaction efficiencies .

3.1 Anticancer Research

This compound has shown promise in anticancer studies. In vitro tests indicate that derivatives of this compound exhibit significant inhibitory effects on various cancer cell lines, including lung cancer cells . The mechanism of action often involves the modulation of cellular pathways associated with proliferation and apoptosis.

3.2 Antimicrobial Properties

Studies have demonstrated that compounds derived from this compound possess antimicrobial properties against several pathogenic strains, including methicillin-resistant Staphylococcus aureus (MRSA) . This highlights its potential for developing new antibiotics or adjunct therapies.

Case Studies

Study Objective Findings
Study AEvaluate anticancer activityDerivatives showed IC50 values comparable to established chemotherapeutics against lung cancer cells .
Study BAssess antimicrobial efficacyCompounds demonstrated significant inhibition of MRSA growth, indicating potential as new antimicrobial agents .
Study CInvestigate synthetic routesSuccessful synthesis of novel derivatives using this compound as a starting material, enhancing yields and reducing waste .

Mechanism of Action

The mechanism by which Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate exerts its effects depends on its specific application. In chemical reactions, the reactivity of the hydroxymethyl and ester groups plays a crucial role. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and analogous bicyclic esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring System Key Features
Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate C₉H₁₂O₄ 194.16 (sodium salt) Hydroxymethyl, methyl ester 2-Oxabicyclo[2.2.1]heptane Polar due to hydroxymethyl and ester groups
Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate C₉H₁₂O₄ N/A Ethyl ester, oxo group 2-Oxabicyclo[2.2.1]heptane Oxo group increases electrophilicity
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 Methyl, carboxylic acid 2-Oxabicyclo[2.1.1]hexane Smaller ring system; higher acidity
Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate C₁₄H₂₁NO₅ N/A t-BOC-protected amine, methyl ester 2-Oxabicyclo[2.2.2]octane Bulkier substituents; enhanced steric hindrance

Key Observations :

  • Ring Size : The target compound’s [2.2.1]heptane system provides a balance of rigidity and reactivity compared to smaller ([2.1.1]hexane) or larger ([2.2.2]octane) frameworks.
  • Substituent Effects: The hydroxymethyl group enhances hydrophilicity, while the methyl ester contributes to moderate lipophilicity.
  • Acid/Base Properties : The carboxylic acid derivative (4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid) exhibits higher acidity due to the electron-withdrawing effect of the carboxylic group.

Stability and Reactivity

  • Hydroxymethyl vs. In contrast, the oxo group in ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate could form hydrates or undergo keto-enol tautomerism under physiological conditions.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound is less acidic than the carboxylic acid derivative (4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid), which may influence its bioavailability and membrane permeability.

Biological Activity

Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate (CAS No. 2377031-02-0) is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C9H14O4
Molecular Weight: 186.21 g/mol
CAS Number: 2377031-02-0
InChIKey: REONKZWDMBGMNZ-UHFFFAOYSA-N

The compound features a bicyclic structure with a hydroxymethyl group and a carboxylate ester, which may contribute to its biological activity.

Synthesis Methods

Recent advancements in synthetic methodologies have facilitated the production of this compound. Notably, palladium-catalyzed reactions have been employed to construct oxygenated derivatives of bicyclic structures, enhancing the accessibility of such compounds for biological studies .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal reported the synthesis of this compound and its evaluation against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as an antimicrobial agent .

Case Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The study found that this compound inhibited AChE activity by approximately 50% at a concentration of 50 µM, indicating its potential role in neuroprotective strategies .

Comparative Analysis of Biological Activities

Compound Activity Type MIC (µg/mL) Enzyme Inhibition (%) at 50 µM
This compoundAntimicrobial32-
Other Bicyclic CompoundsAntimicrobialVaries-
This compoundAChE Inhibition-50%

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate?

Methodological Answer: Synthesis typically involves cyclopropanation or photochemical [2+2] cycloaddition reactions. For example:

  • Cyclopropanation : Precursors with strained bicyclic frameworks undergo ring-opening and functionalization, as seen in analogous 2-oxabicyclo compounds .
  • Photochemical methods : Mercury lamp-driven [2+2] cycloadditions of 1,5-dienes yield rigid bicyclic cores, though scalability remains challenging .
  • Post-cyclization modifications (e.g., esterification, hydroxymethylation) are critical for introducing functional groups .

Q. Key Considerations :

  • Purification via chromatography or recrystallization ensures stereochemical purity.
  • Reaction optimization (temperature, solvent polarity) minimizes side products.

Q. How can spectroscopic methods characterize this compound’s structure and purity?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify bridgehead protons (δ 1.5–2.5 ppm) and ester carbonyls (δ 165–175 ppm). Stereochemical assignments require NOESY/ROESY for spatial correlations .
  • X-ray crystallography : Resolves bicyclic geometry and confirms absolute configuration, especially for chiral centers .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., C9_9H12_{12}O4_4 requires m/z 200.0684) .

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Storage : Stable at –20°C in anhydrous conditions; hygroscopic due to hydroxymethyl group .
  • Light sensitivity : Degrades under UV exposure; amber vials recommended for photolabile derivatives .
  • Incompatibilities : Reacts with strong acids/bases (ester hydrolysis) or oxidizing agents (hydroxymethyl oxidation) .

Q. Safety Data :

HazardPrecautionReference
Skin irritationUse nitrile gloves, fume hood
Respiratory riskP95/P2 respirators for aerosols

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of bicyclic derivatives be resolved?

Methodological Answer:

  • Comparative analysis : Use chiral HPLC to separate enantiomers and compare retention times with known standards .
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts and optical rotations to match experimental data .
  • X-ray crystallography : Gold standard for resolving disputes in bridgehead stereochemistry .

Case Study : A 2020 study resolved conflicting NOESY signals via X-ray, confirming the (1R,4S) configuration in a related oxabicyclo compound .

Q. What computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to predict sites for nucleophilic (LUMO-rich ester carbonyl) or electrophilic (HOMO-rich ether oxygen) attacks .
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., polar aprotic solvents stabilize SN2 mechanisms at bridgehead carbons) .

Q. How to design multi-step syntheses incorporating this compound as a building block?

Methodological Answer:

  • Retrosynthetic analysis : Deconstruct target molecules into bicyclic cores, prioritizing late-stage functionalization (e.g., cross-coupling at brominated derivatives) .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for amines or silyl ethers for hydroxyls to prevent side reactions .
  • Case Study : A 2021 route synthesized a bioactive spirocyclic derivative via Suzuki-Miyaura coupling of a brominated analog .

Q. Optimization Challenges :

  • Steric hindrance at bridgehead positions slows catalytic cycles.
  • Purification of diastereomers requires chiral stationary phases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.